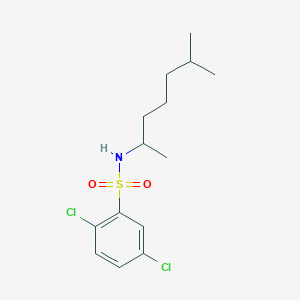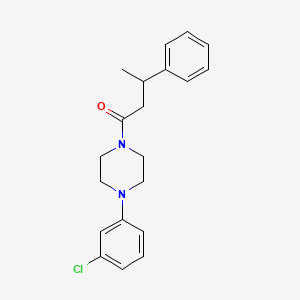
1-(3-chlorophenyl)-4-(3-phenylbutanoyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(3-phenylbutanoyl)piperazine, also known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
1-(3-chlorophenyl)-4-(3-phenylbutanoyl)piperazine acts as an agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor leads to the inhibition of adenylate cyclase, which in turn reduces the production of cyclic AMP. This results in the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, as well as to increase the release of oxytocin, a hormone involved in social bonding. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-(3-phenylbutanoyl)piperazine is a useful tool for studying the central nervous system, as it selectively activates the 5-HT1A receptor. However, it is important to note that this compound has limitations in terms of its specificity, as it can also interact with other receptors. Additionally, this compound has a relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(3-phenylbutanoyl)piperazine. One area of interest is the role of this compound in the regulation of social behavior, as it has been shown to increase the release of oxytocin. Another area of interest is the potential use of this compound as a therapeutic agent for conditions such as anxiety and depression. Additionally, further research is needed to clarify the specific mechanisms of action of this compound and its interactions with other neurotransmitter systems.
Scientific Research Applications
1-(3-chlorophenyl)-4-(3-phenylbutanoyl)piperazine has been extensively used in scientific research as a tool to study the central nervous system. It has been shown to act as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used to study the effects of serotonin on the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-16(17-6-3-2-4-7-17)14-20(24)23-12-10-22(11-13-23)19-9-5-8-18(21)15-19/h2-9,15-16H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVTSYAKHYCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)](/img/structure/B3979994.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980004.png)
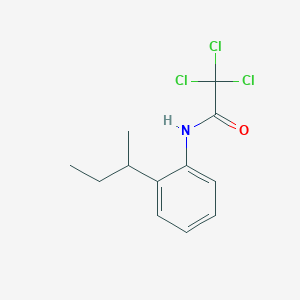
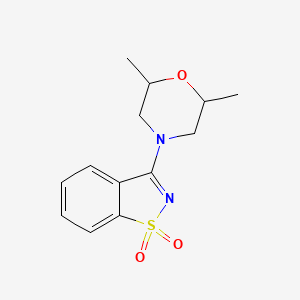
![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
![2,6-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3980054.png)
![N-[1-(4-biphenylyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3980058.png)
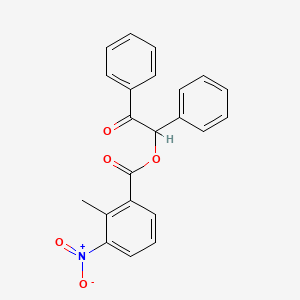
![3-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3980068.png)
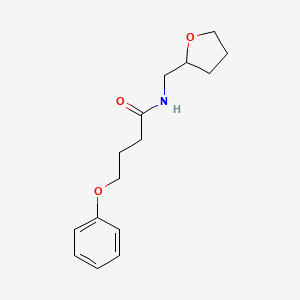
![N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)
![methyl N-[(2-nitrophenyl)sulfonyl]leucinate](/img/structure/B3980093.png)
